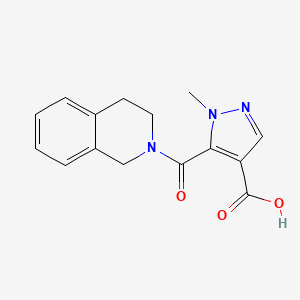

5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-17-13(12(8-16-17)15(20)21)14(19)18-7-6-10-4-2-3-5-11(10)9-18/h2-5,8H,6-7,9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQGCPUDMIDMHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)C(=O)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit the aldo-keto reductase akr1c3, a target of interest in both breast and prostate cancer.

Mode of Action

Similar compounds have been found to inhibit the aldo-keto reductase akr1c3. The carboxylate group of these compounds occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket.

Analyse Biochimique

Activité Biologique

5-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS Number: 1006455-90-8) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a dihydroisoquinoline moiety and a carboxylic acid group, contributing to its pharmacological properties.

- Molecular Formula : C15H15N3O3

- Molecular Weight : 285.3 g/mol

-

Structure :

Anticancer Properties

Research indicates that compounds similar to 5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibit significant anticancer activities. A study demonstrated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, the compound's structural features allow it to interact with key regulatory proteins involved in apoptosis, such as Bcl-2 .

The mechanism through which this compound exerts its effects appears to involve:

- Inhibition of Bcl-2 : This protein plays a critical role in regulating apoptosis. By inhibiting Bcl-2, the compound promotes apoptosis in cancer cells .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .

Anti-inflammatory Effects

In addition to its anticancer properties, there is evidence suggesting that this compound may also possess anti-inflammatory activities. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in inflammatory processes .

Data Tables

| Activity | Type of Study | Findings |

|---|---|---|

| Anticancer | In vitro cell studies | Induced apoptosis in various cancer cell lines |

| Bcl-2 Inhibition | Mechanistic studies | Reduced Bcl-2 expression leading to increased apoptosis |

| Anti-inflammatory | In vivo studies | Decreased levels of pro-inflammatory cytokines |

Case Studies

-

Case Study on Anticancer Activity

- Objective : To assess the anticancer potential of pyrazole derivatives.

- Methodology : Various pyrazole derivatives were tested against human cancer cell lines.

- Results : Significant inhibition of cell growth was observed, with IC50 values indicating potent activity for compounds similar to 5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

Case Study on Anti-inflammatory Activity

- Objective : To evaluate the anti-inflammatory effects of selected pyrazole compounds.

- Methodology : Animal models were used to measure cytokine levels post-treatment.

- Results : The administration of these compounds resulted in a marked decrease in TNF-alpha and IL-6 levels.

Applications De Recherche Scientifique

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antifungal activity. For instance, a related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, was synthesized and tested against several phytopathogenic fungi. The results indicated that certain derivatives showed moderate to excellent antifungal activity, outperforming traditional antifungal agents like boscalid . This suggests that the pyrazole scaffold may be a promising lead for developing new antifungal agents.

Antiviral Activity

The antiviral potential of pyrazole derivatives has also been explored. A study focused on the synthesis of pyrazole-based compounds aimed at inhibiting HIV replication found that specific analogs exhibited non-toxic and dose-dependent antiviral activity. These compounds were shown to act through mechanisms distinct from existing antiviral therapies, making them valuable candidates for further development in the fight against HIV .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been investigated in various contexts. The compound's ability to interact with specific biological targets involved in cancer progression has been highlighted. For example, structure-activity relationship (SAR) studies have indicated that modifications to the pyrazole ring can enhance its efficacy against cancer cell lines .

Case Study 1: Antifungal Screening

In a comprehensive study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives and evaluated their antifungal activity against seven species of phytopathogenic fungi. Among these, one derivative showed superior activity compared to established fungicides. The study utilized molecular docking techniques to elucidate the binding interactions of these compounds with target enzymes involved in fungal metabolism .

Case Study 2: Antiviral Screening for HIV

A focused screening of a library of pyrazole-based compounds led to the identification of two promising candidates with significant antiviral activity against HIV-1. These compounds were subjected to rigorous testing for cytotoxicity and viral inhibition, demonstrating their potential as novel therapeutic agents .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Pyrazole-4-carboxylic Acid Derivatives

Key Observations

Substituent Impact on Molecular Weight: The target compound (285.30 g/mol) is heavier than the isoxazolyl analog (223.21 g/mol) due to the dihydroisoquinoline-carbonyl group.

Synthesis Feasibility: While the target compound’s synthesis is undocumented, related dihydroisoquinoline-containing analogs (e.g., tert-butyl derivatives) achieve moderate to high yields (71–94%) .

The dihydroisoquinoline moiety in the target compound could modulate selectivity for central nervous system targets, given isoquinoline’s prevalence in neuroactive compounds .

Stability and Commercial Availability :

- The discontinuation of the target compound contrasts with the continued availability of intermediates like tert-butyl derivatives. This may indicate instability under storage conditions or insufficient demand compared to intermediates used in multistep syntheses .

Q & A

Q. How can researchers address discrepancies between in silico predictions and empirical data?

- Answer : Discrepancies often stem from force field inaccuracies or solvent effects. Strategies include:

- Free energy perturbation (FEP) : Quantify binding energy differences with higher precision.

- WaterMap analysis : Identify entropic penalties from displaced water molecules in binding sites.

- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.